Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
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Overview
Description
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is notable for its unique structure, which includes a triazole ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions generally include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Often water or a mixture of water and organic solvents
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
While specific industrial production methods for Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine are not well-documented, the principles of the CuAAC reaction can be scaled up for industrial applications. This involves optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the oxolane moiety may enhance the compound’s solubility and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine: A closely related compound with similar structural features.
BTTES: A next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition.
Uniqueness
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is unique due to its combination of a triazole ring and an oxolane moiety, which imparts distinct chemical and physical properties. This makes it versatile for various scientific applications, particularly in bioconjugation and catalysis.
Biological Activity
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a compound characterized by its unique structural features, including a butyl group, a triazole ring, and an oxolane moiety. This combination imparts distinct biological activities that are of significant interest in medicinal chemistry. The molecular formula of this compound is C12H22N4O, with a molecular weight of approximately 238.33 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
This structure facilitates interactions with various biological targets due to the presence of the triazole ring, which is known for its pharmacological properties .
The biological activity of this compound is primarily attributed to its triazole component. Triazoles are recognized for their ability to interact with enzymes and receptors, which can lead to various biological responses. The specific mechanisms of action may include:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in disease processes.
Biological Activity Studies
Several studies have explored the biological activities of compounds related to this compound. Key findings include:
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains .
Anticancer Potential
Studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. For instance, the interaction of these compounds with specific cancer-related enzymes has been shown to inhibit tumor growth in vitro .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-(Oxolan-3-yl)methyl)-1H-pyrazol-3-amines | Contains pyrazole instead of triazole; different reactivity | Moderate antifungal activity |
3-Methyl-(oxolan -3-y)-1H-pyrazol -5-amines | Similar oxolane structure; different functional groups | Low anticancer activity |
Butyl({1 -[(oxolan -3-y)methyl]- 1H - 1,2 ,3 -triazol -4-y}methyl)amine | Unique combination of triazole ring and oxolane group | High potential for antifungal and anticancer applications |
This table illustrates how this compound stands out due to its structural complexity and resultant biological activities .
Case Study 1: Antifungal Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited superior activity compared to traditional antifungals like fluconazole .
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of triazole derivatives on human breast cancer cell lines. The findings revealed that the compound induced significant cell death through apoptosis mechanisms mediated by caspase activation .
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-2-3-5-13-7-12-9-16(15-14-12)8-11-4-6-17-10-11/h9,11,13H,2-8,10H2,1H3 |
InChI Key |
IIUOHULGKAMJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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